molecular formula C11H9N B120327 2-Phenylpyridine CAS No. 1008-89-5

2-Phenylpyridine

Cat. No. B120327
CAS RN: 1008-89-5
M. Wt: 155.2 g/mol
InChI Key: VQGHOUODWALEFC-UHFFFAOYSA-N
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Description

2-Phenylpyridine is a compound that has garnered attention in various fields of chemistry due to its unique structure and properties. It serves as a key ligand in coordination chemistry and is involved in the synthesis of various metal complexes with interesting electronic and structural characteristics.

Synthesis Analysis

The synthesis of 2-phenylpyridine derivatives has been explored through different methods. For instance, the reaction of 2-phenylpyridine with palladium(II) compounds leads to both cyclometalated and non-cyclometalated complexes, depending on the reaction conditions . Additionally, a protocol for synthesizing disubstituted 3-phenylimidazo[1,2-a]pyridines involves coupling 2-aminopyridine with various substrates, using a bromination shuttle mechanism . Gold(III) complexes with 2-phenylpyridine have also been synthesized, demonstrating the versatility of this ligand in forming stable metal complexes .

Molecular Structure Analysis

The molecular structure of 2-phenylpyridine derivatives has been extensively studied. For example, the crystal structure of a gold(III) complex with 2-phenylpyridine shows a square-planar coordination around the gold atom . Similarly, the structures of palladium(II) and mercury(II) cyclometalated complexes have been determined, revealing interesting coordination geometries . These studies highlight the ability of 2-phenylpyridine to participate in the formation of stable metal-ligand bonds.

Chemical Reactions Analysis

2-Phenylpyridine undergoes various chemical reactions, particularly in the context of metal complexation. Ruthenium-catalyzed meta sulfonation of 2-phenylpyridines has been reported, showcasing the regioselectivity that can be achieved with this ligand . Additionally, the reactivity of 2-phenylpyridine derivatives towards nucleophiles has been studied, providing insights into the electrophilic substitution reactions that these compounds can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-phenylpyridine derivatives are influenced by their molecular structure and the nature of their coordination with metals. For instance, platinum(II) acetylide complexes with cyclometalated 2-phenylpyridine ligands exhibit bright emissions and undergo quenching reactions, indicating their potential applications in photophysics and photochemistry . The electrochemical properties of these complexes have also been examined, revealing their redox behavior . Moreover, the biological activities of gold(III) complexes with 2-phenylpyridine have been tested, showing cytotoxic effects against certain cancer cell lines .

Scientific Research Applications

1. Chemical Synthesis and Catalysis

2-Phenylpyridine serves as a significant component in chemical synthesis and catalysis. Research has shown its utility in various chemical reactions, including the selective ortho- and meta-directing processes for functionalization. For instance, a study by Reynolds et al. (2013) highlights the sequential functionalization of 2-phenylpyridine using ortho- and meta-directing processes, leading to novel reaction products (Reynolds, W., Liu, Po Man, Kociok‐Köhn, G., & Frost, C., 2013). Additionally, Lim et al. (1996) explored the regioselective alkylation of 2-phenylpyridines with terminal alkenes via C–H bond activation by a rhodium catalyst, further emphasizing its significance in catalytic processes (Lim, Yeong-Gweon, Kang, Jung-Bu, & Kim, Young Ho, 1996).

2. Biological Activity and Applications

Studies have also delved into the biological activities of 2-phenylpyridine derivatives. Schäfer et al. (2003) synthesized novel phenylpyridines and examined their herbicidal activity, demonstrating significant activity against various weed species (Schäfer, Peter M., Hamprecht, G., Puhl, M., Westphalen, K., & Zagar, C., 2003). This highlights the potential of 2-phenylpyridine derivatives in agricultural applications.

3. Material Science

In the field of material science, 2-phenylpyridine derivatives have been investigated for their potential in creating luminescent materials. Micutz et al. (2014) reported the synthesis of imine derivatives incorporating the 2-phenylpyridine core, which were used in cyclometalating reactions to prepare complexes with liquid crystalline and luminescent properties at room temperature (Micutz, Marin, Iliş, M., Staicu, Teodora, Dumitrascu, F., Pasuk, I., Molard, Y., Roisnel, T., & Cîrcu, V., 2014).

Safety And Hazards

2-Phenylpyridine can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

properties

IUPAC Name

2-phenylpyridine
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InChI

InChI=1S/C11H9N/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VQGHOUODWALEFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6074417
Record name Pyridine, 2-phenyl-
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Molecular Weight

155.20 g/mol
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Physical Description

Colorless or yellow liquid; [Alfa Aesar MSDS]
Record name 2-Phenylpyridine
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Vapor Pressure

0.0028 [mmHg]
Record name 2-Phenylpyridine
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Product Name

2-Phenylpyridine

CAS RN

1008-89-5
Record name 2-Phenylpyridine
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Record name Pyridine, 2-phenyl-
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Record name 2-PHENYLPYRIDINE
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Synthesis routes and methods I

Procedure details

216.5 g (3.0 mol) of tetrahydrofuran (THF), 113.5 g (1.0 mol) of 2-chloropyridine and 0.24 g of Pd(dppf)Cl2 (0.03 mol %) are placed in a flask and heated to 50° C. while stirring. 510 g of phenylmagnesium chloride solution in THF (27% strength) are slowly metered in while cooling externally so that the temperature does not exceed 50° C. The mixture is then stirred for another 90 minutes at this temperature. It is slowly hydrolyzed with 250 g of water and allowed to cool to room temperature. After phase separation, the aqueous phase is stirred with 250 ml of tert-butyl methyl ether. After renewed phase separation, the organic phases combined and the reaction mixture is evaporated at 150 mbar. It is subsequently distilled at atmospheric pressure until a bottom temperature of 80° C. has been reached. The distillation residue is distilled at 10 mbar, giving 152.0 g of 2-phenylpyridine (98.1%), purity: 98.7% (according to GC).
Quantity
510 g
Type
reactant
Reaction Step One
Name
Quantity
250 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
113.5 g
Type
reactant
Reaction Step Four
Quantity
0.24 g
Type
catalyst
Reaction Step Four
Quantity
216.5 g
Type
solvent
Reaction Step Four
Yield
98.1%

Synthesis routes and methods II

Procedure details

44.9 mg (0.2 mmol) of palladium acetate, 70 mg (0.2 mmol) of 2-(dicyclohexylphosphino)biphenyl, 1.3455 grams (14 mmol) of sodium t-butoxide, 1.1281 grams (5 mmol) of 2-(2,4-difluorophenyl)-4-chloropyridine, and 0.7029 grams (6 mmol) of indole were mixed with 60 ml of toluene and refluxed for 48 hours. Next a double portion of the catalyst package and one more portion of indole was added to the mixture to reflux for 72 hours. The reaction contents were cooled to room temperature, diluted with dichloromethane and preabsorbed onto silica and chromatographed using methylene chloride eluent to isolate 0.978 grams of yellow solid in 63% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1.3455 g
Type
reactant
Reaction Step Three
Name
2-(2,4-difluorophenyl)-4-chloropyridine
Quantity
1.1281 g
Type
reactant
Reaction Step Three
Quantity
0.7029 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
44.9 mg
Type
catalyst
Reaction Step Three
Quantity
70 mg
Type
catalyst
Reaction Step Three
Yield
63%

Synthesis routes and methods III

Procedure details

Into a reactor were introduced 0.79 g (5.0 mmol) of 2-bromo-pyridine, 0.73 g (6.0 mmol) of phenylboric acid, 1.38 g (10.0 mmol) of potassium carbonate, 11.2 mg (0.05 mmol) of palladium acetate, 39.1 mg (0.1 mmol) of the 1,1-diphenyl-2-(dicyclohexylphosphine)propene obtained in Example 2, 5.0 ml of water, and 15.0 ml of toluene under a nitrogen atmosphere. The resultant reaction mixture was stirred at 80° C. for 4 hours and then cooled. Thereafter, the solvent was removed under pressure. The concentrate was purified by column clromatography to obtain 0.66 g (85%) of 2-phenylpyridine as the target compound.
Quantity
0.79 g
Type
reactant
Reaction Step One
Quantity
0.73 g
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
11.2 mg
Type
catalyst
Reaction Step One
Quantity
39.1 mg
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
85%

Synthesis routes and methods IV

Procedure details

Pd(PPh3)4 (3.0 g, 2.6 mmol) was added to a solution of 2-chloro-3-carboxyethylpyridine (25 g, 134.7 mmol), phenylboronic acid (21.04 g, 172.6 mmol) and K2CO3 (55.1 g, 399 mmol) in 1,4-dioxane (200 mL) and water (200 mL). The reaction mixture was heated at 100° C. for 2 h. The solution was then cooled to room temperature and the dioxane was removed under reduced pressure. The resulting aqueous layer was extracted with ethyl acetate, and the combined organic layers were dried (Na2SO4), filtered through celite, and concentrated under reduced pressure. The residue was purified by flash chromatography (SiO2, 10-100% EtOAc/hexanes) to get the 2-phenylpyridine derivative in 91% yield (27.98 g). LC-MS Rt (retention time): 2.45 min, MS: (ES) m/z 228 (M+H+).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
21.04 g
Type
reactant
Reaction Step One
Name
Quantity
55.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
Yield
91%

Synthesis routes and methods V

Procedure details

Quantity
0 mmol
Type
reactant
Reaction Step One
Quantity
1.6 mmol
Type
reactant
Reaction Step Two
Yield
55

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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